N-Desethylsunitinib hydrochloride

Description

Synthetic Pathways for N-Desethylsunitinib Hydrochloride

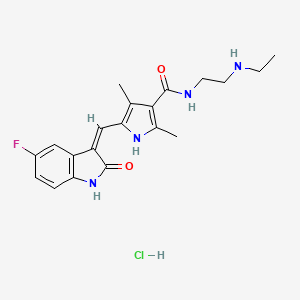

N-Desethylsunitinib is a primary metabolite of sunitinib (B231), formed mainly through metabolism by CYP3A4 enzymes. nih.gov For research applications, it can be isolated from sources containing sunitinib and its metabolites. The chemical name for N-Desethylsunitinib is N-[2-(Ethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide. pharmaffiliates.com

The process of obtaining N-Desethylsunitinib often starts with sunitinib or its synthetic intermediates. The N-de-ethylation can be achieved through controlled chemical reactions that mimic the metabolic pathway. This typically involves the selective removal of one of the ethyl groups from the diethylaminoethyl side chain of sunitinib.

| Property | Value |

| Chemical Name | N-[2-(Ethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |

| Molecular Formula | C20H23FN4O2 |

| Molecular Weight | 370.42 g/mol |

| CAS Number | 356068-97-8 |

| Appearance | Yellow to Orange Solid |

| Storage | 2-8°C Refrigerator |

Table 1: Chemical and Physical Properties of N-Desethylsunitinib. pharmaffiliates.comnih.gov

The formation of the hydrochloride salt of N-Desethylsunitinib is a critical step to enhance its stability and solubility for research and analytical purposes. sigmaaldrich.com This is typically achieved by reacting the free base of N-Desethylsunitinib with hydrochloric acid.

Several methods can be employed for this salt formation:

Using Gaseous Hydrogen Chloride: Passing anhydrous HCl gas through a solution of the N-Desethylsunitinib free base in an appropriate aprotic solvent, such as diethyl ether or toluene, can precipitate the hydrochloride salt. researchgate.net

Using HCl in an Organic Solvent: A solution of hydrogen chloride in an organic solvent, like 2-propanol or ether, can be added dropwise to a solution of the free base to induce precipitation of the hydrochloride salt. researchgate.netnih.gov The choice of solvent is crucial to ensure good yield and purity of the resulting salt. nih.gov

Reaction with Trialkylsilyl Halides: An alternative method involves reacting the free base with a trialkylsilylhalogenide in a protic solvent. google.com

The reaction involves the protonation of the basic nitrogen atom in the ethylaminoethyl side chain by the hydrochloric acid, forming an ammonium (B1175870) salt. youtube.com This ionic character generally increases the crystallinity and improves the handling properties of the compound. youtube.com

Chemical Modifications for Research Tools

To facilitate various research applications, this compound can be chemically modified to create specialized tools for assays and studies.

Stable isotope-labeled (SIL) versions of N-Desethylsunitinib are invaluable as internal standards for quantitative bioanalysis by mass spectrometry. nucleosyn.com Deuterated forms, such as N-Desethylsunitinib-d5, are commonly synthesized. lgcstandards.com

The synthesis of these labeled compounds involves incorporating heavy isotopes, like deuterium (B1214612) (²H), into specific positions of the molecule. bridgeorganics.com This can be achieved through various methods, including:

Catalytic hydrogenation using deuterium gas (D₂). bridgeorganics.com

Reduction with deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄). bridgeorganics.com

Replacement of exchangeable protons with deuterium using heavy water (D₂O). bridgeorganics.com

These labeled compounds have chemical properties nearly identical to their unlabeled counterparts but are distinguishable by their higher mass, making them ideal for use as internal standards in pharmacokinetic and metabolism studies. nucleosyn.cominvivochem.com

| Labeled Compound | CAS Number | Molecular Formula | Molecular Weight |

| N-Desethyl Sunitinib-d5 | 1217247-62-5 | C20H18D5FN4O2 | 375.45 |

| N-Desethyl Sunitinib-d5 hydrochloride | 1261432-14-7 | Not specified | Not specified |

Table 2: Examples of Stable Isotope Labeled N-Desethylsunitinib Variants. lgcstandards.cominvivochem.com

While specific examples of this compound conjugates are not extensively detailed in the provided search results, the general principles of conjugation chemistry can be applied. The primary amino group in the N-ethylaminoethyl side chain provides a reactive handle for conjugation to other molecules.

Potential conjugation strategies could involve:

Acylation: Reaction with activated carboxylic acids or acyl chlorides to form amide bonds.

Reductive Amination: Reaction with aldehydes or ketones to form Schiff bases, which are then reduced to form stable amine linkages.

Attachment to Carrier Proteins: For immunological assays, it could be conjugated to a carrier protein like bovine serum albumin (BSA) to generate an immunogen for antibody production.

These conjugates would be instrumental in developing tools for immunoassays, affinity chromatography, and targeted drug delivery research.

Role as a Reference Standard and Impurity in Pharmaceutical Development

This compound serves a dual role in the pharmaceutical industry. It is a critical reference standard for analytical methods and a known impurity that must be monitored in sunitinib drug products. pharmaffiliates.compharmaffiliates.com

As a reference standard , it is a highly purified substance used to:

Identify and quantify N-Desethylsunitinib in various samples, including biological matrices and the final drug product. simsonpharma.comnih.gov

Validate analytical methods , such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring their accuracy, precision, and linearity. nih.govsimsonpharma.comnih.gov

Assess the stability of sunitinib and its formulations. simsonpharma.com

As a known impurity , regulatory agencies require that its levels in sunitinib drug products are carefully controlled. The presence of N-Desethylsunitinib can arise from the manufacturing process or as a degradation product. Therefore, its synthesis and characterization are essential for developing methods to detect and quantify it, ensuring the safety and quality of the final pharmaceutical product.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O2.ClH/c1-4-22-7-8-23-20(27)18-11(2)17(24-12(18)3)10-15-14-9-13(21)5-6-16(14)25-19(15)26;/h5-6,9-10,22,24H,4,7-8H2,1-3H3,(H,23,27)(H,25,26);1H/b15-10-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMIVJQUMZPBDC-AZJSCORLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metabolism and Biotransformation of N Desethylsunitinib Hydrochloride

Enzymatic Pathways of Formation from Sunitinib (B231)

The conversion of sunitinib to N-Desethylsunitinib is a critical metabolic step, primarily mediated by the cytochrome P450 (CYP) enzyme system.

Primary Role of Cytochrome P450 3A4 (CYP3A4) in N-Deethylation

The N-deethylation of sunitinib to form N-Desethylsunitinib is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. researchgate.netnih.govnih.gov In vitro studies utilizing human liver microsomes have demonstrated that the inhibition of CYP3A4 by ketoconazole (B1673606) leads to a significant reduction in the formation of N-Desethylsunitinib, by as much as 88%. nih.gov This highlights the central role of CYP3A4 in this metabolic pathway. researchgate.netnih.gov Further investigations have shown that sunitinib is metabolized by CYP3A4 to produce its active N-desethyl metabolite, SU12662, which is then also metabolized by the same enzyme. aacrjournals.org The combination of sunitinib and SU12662 constitutes the majority of the drug-related compounds found in plasma. researchgate.net

Contributions of Other Cytochrome P450 Isoforms (e.g., CYP1A1, CYP1A2, CYP2D6, CYP3A5)

While CYP3A4 is the principal enzyme, other cytochrome P450 isoforms also contribute to the N-deethylation of sunitinib, albeit to a lesser extent. nih.govnih.gov Studies have indicated the involvement of CYP3A5, CYP1A2, and CYP1A1 in this process. nih.gov Specifically, recombinant P450 3A4 has been shown to be approximately 10-fold more efficient at sunitinib N-deethylation compared to P450 3A5. nih.gov Kinetic analyses have revealed that CYP3A4 is about 5-fold more efficient in this conversion than CYP1A2. nih.gov The presence of the CYP3A5*1 wild-type allele, which leads to higher levels of functional P450 3A5 protein, can influence sunitinib pharmacokinetics. nih.gov Additionally, P450 2D6 has been implicated in the metabolism of sunitinib, although its primary role is not in the formation of N-Desethylsunitinib. nih.gov

Subsequent Metabolic Transformations of N-Desethylsunitinib

Following its formation, N-Desethylsunitinib undergoes further metabolic processes, leading to the generation of various other metabolites.

Formation of Inactive N-Desethyl Metabolites

N-Desethylsunitinib (SU12662) is further metabolized by CYP3A4 into inactive metabolites. pharmgkb.org This subsequent metabolic step is a key part of the elimination process for the active compounds.

In Vitro Metabolic Kinetic Studies

Kinetic studies have been instrumental in quantifying the efficiency of different CYP isoforms in metabolizing sunitinib. In studies of sunitinib N-deethylation to form N-Desethylsunitinib (M1), the reaction did not reach saturation at substrate concentrations up to 50 μM. nih.gov The estimated intrinsic clearance (kcat/Km) for CYP3A4 was determined to be 2.1 ± 0.58 min⁻¹ μM⁻¹, while for CYP1A2 it was 0.45 ± 0.02 min⁻¹ μM⁻¹, indicating a roughly fivefold higher efficiency for CYP3A4 in this specific metabolic conversion. nih.gov

Kinetic parameters for the N-deethylation of sunitinib by CYP3A4 and CYP3A5 have also been reported. The apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) values for sunitinib N-deethylation by CYP3A4 were 32 ± 3.3 μM and 97 ± 3.3 nmol/min/nmol CYP3A, respectively. For CYP3A5, these values were 110 ± 12 μM and 35 ± 1.7 nmol/min/nmol CYP3A, respectively. researchgate.net

Table 1: Kinetic Parameters of Sunitinib N-Deethylation by CYP Isoforms

| Enzyme | Km (μM) | Vmax (nmol/min/nmol CYP) | Intrinsic Clearance (kcat/Km) (min⁻¹ μM⁻¹) |

| CYP3A4 | 32 ± 3.3 researchgate.net | 97 ± 3.3 researchgate.net | 2.1 ± 0.58 nih.gov |

| CYP3A5 | 110 ± 12 researchgate.net | 35 ± 1.7 researchgate.net | - |

| CYP1A2 | - | - | 0.45 ± 0.02 nih.gov |

Data sourced from multiple studies; direct comparison of all parameters may be limited by differing experimental conditions.

Reaction Rate Determinations in Human Liver Microsomes

The formation of N-desethylsunitinib is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in human liver microsomes. nih.govnih.gov Studies using recombinant P450 enzymes have confirmed that CYP3A4 is the major enzyme responsible for the N-deethylation of sunitinib to form its active metabolite, N-desethylsunitinib (M1). nih.govnih.gov In experiments with pooled human liver microsomes, the formation of N-desethylsunitinib is readily observed and quantifiable. nih.gov

Evaluation of Linearity with Protein Concentration and Incubation Time

The formation of N-desethylsunitinib in human liver microsomes has been shown to be dependent on both protein concentration and incubation time. For in vitro studies to be reliable, it is essential to establish conditions under which the reaction rate is linear. This ensures that the measured formation of the metabolite is proportional to the amount of microsomal protein used and the duration of the incubation. These parameters are critical for calculating kinetic constants like Vmax (maximum reaction velocity) and Km (Michaelis constant), which characterize the enzyme's affinity for the substrate and its maximum catalytic rate. While specific data on linearity studies for N-desethylsunitinib hydrochloride were not available in the provided search results, this is a standard and fundamental aspect of in vitro drug metabolism studies.

Pharmacological Modulation of N-Desethylsunitinib Formation

The formation of N-desethylsunitinib can be significantly altered by the presence of other compounds that inhibit or induce the activity of cytochrome P450 enzymes.

Impact of Cytochrome P450 Inhibitors (e.g., Ketoconazole, Furafylline (B147604), Quinidine) on Formation

The influence of specific cytochrome P450 inhibitors on the formation of N-desethylsunitinib provides strong evidence for the involvement of particular enzymes in its metabolism.

Ketoconazole: A potent inhibitor of CYP3A4, ketoconazole has been shown to dramatically reduce the formation of N-desethylsunitinib (M1). nih.govnih.gov In human liver microsomal incubations, ketoconazole decreased M1 formation by 88%. nih.govnih.gov This substantial inhibition confirms that CYP3A4 is the principal enzyme responsible for the N-deethylation of sunitinib. nih.gov

Furafylline: A selective inhibitor of CYP1A2, furafylline has a minimal effect on the formation of N-desethylsunitinib. nih.gov This indicates that CYP1A2 is not significantly involved in this specific metabolic pathway. nih.gov

Quinidine: An inhibitor of CYP2D6, quinidine's impact on N-desethylsunitinib formation has been investigated in the broader context of sunitinib metabolism. While it was shown to decrease the formation of another sunitinib metabolite (M5), its specific effect on N-desethylsunitinib (M1) formation is less pronounced, further highlighting the primary role of CYP3A4. nih.gov

Table 1: Effect of Cytochrome P450 Inhibitors on Sunitinib Metabolite Formation

| Inhibitor | Target Enzyme | Metabolite | % Inhibition (Mean ± SD) |

| Ketoconazole | CYP3A | N-desethylsunitinib (M1) | 88 ± 5% |

| CYP3cide | CYP3A4 | N-desethylsunitinib (M1) | 88 ± 5% |

| Furafylline | CYP1A2 | M5 | 62 ± 17% |

| Quinidine | CYP2D6 | M5 | 54 ± 14% |

| Ketoconazole | CYP3A | M5 | 52 ± 4% |

Data sourced from studies on sunitinib metabolism in human liver microsomes. nih.gov

Isotopic Labeling Applications in Metabolic Research

Isotopic labeling is a powerful tool in drug metabolism research, allowing for the precise tracking and quantification of metabolic pathways.

Utilization of Deuterated Analogs (e.g., N-Desethyl Sunitinib-d5) for Metabolic Profiling

Deuterium-labeled analogs of drugs and their metabolites, such as N-desethylsunitinib-d5, are frequently used as internal standards in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). medchemexpress.com The use of a stable isotope-labeled standard allows for more accurate quantification of the unlabeled analyte in biological samples by correcting for variations in sample preparation and instrument response. While N-desethylsunitinib-d5 is available for research purposes, specific studies detailing its use in comprehensive metabolic profiling were not found in the search results. medchemexpress.com

Effects of Deuterium (B1214612) Substitution on Metabolic Fate

The substitution of hydrogen with its heavier isotope, deuterium, can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. researchgate.netosti.gov This occurs because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for enzymes to break. osti.gov

Deuteration can lead to:

Slower Metabolism: By replacing hydrogen atoms at sites of metabolic attack with deuterium, the rate of metabolism can be slowed down. researchgate.netnih.gov This can lead to increased exposure to the parent drug.

Redirected Metabolic Pathways: If a drug has multiple metabolic pathways, deuteration of one site can shift metabolism towards alternative pathways. researchgate.netosti.gov

This strategy has been explored for various drugs to improve their pharmacokinetic profiles. researchgate.netnih.gov While the general principles of deuterium substitution are well-established, specific studies on how deuteration of this compound affects its subsequent metabolic fate were not identified in the provided search results.

Pharmacological Activity and Molecular Mechanisms of Action

Receptor Tyrosine Kinase (RTK) Inhibition Profile

ATP-Competitive Inhibition Characteristics

N-Desethylsunitinib hydrochloride functions as a potent, ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs). ncats.ioabmole.combiocat.com This means it competes with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain of these receptors. By occupying the ATP-binding site, the compound prevents the transfer of a phosphate (B84403) group to tyrosine residues on substrate proteins, a critical step in the signal transduction cascade. This inhibition of autophosphorylation effectively blocks the downstream signaling pathways that promote cell growth and proliferation. nih.gov The inhibitory action of N-Desethylsunitinib is similar to that of its parent compound, sunitinib (B231). sigmaaldrich.comcaymanchem.com

Binding Affinities (Ki Values) for Key RTK Targets

The potency of this compound as a kinase inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. The compound exhibits strong binding affinities for several key RTKs implicated in cancer progression. Specifically, the Ki values for N-Desethylsunitinib have been reported as 2 nM for VEGFR-1, 9 nM for VEGFR-2, 17 nM for VEGFR-3, 8 nM for PDGFRβ, and 4 nM for KIT. abmole.combiocat.com

| Receptor Tyrosine Kinase | Ki Value (nM) |

|---|---|

| VEGFR-1 | 2 |

| VEGFR-2 | 9 |

| VEGFR-3 | 17 |

| PDGFRβ | 8 |

| KIT | 4 |

Specific Targeted Receptor Tyrosine Kinases

Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3)

This compound is a potent inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) family, which plays a crucial role in angiogenesis, the formation of new blood vessels. nih.govnih.gov By targeting VEGFR-1, VEGFR-2, and VEGFR-3, the compound can disrupt the signaling pathways that lead to tumor neovascularization, thereby limiting the tumor's access to essential nutrients and oxygen. abmole.combiocat.comnih.gov The inhibition of these receptors is a key mechanism behind the anti-angiogenic activity of the compound. nih.gov

KIT Receptor Tyrosine Kinase

This compound is a potent inhibitor of the KIT receptor tyrosine kinase. abmole.combiocat.comnih.gov The KIT receptor is crucial for the development and maintenance of certain cell types, and mutations in the KIT gene can lead to the development of various cancers, most notably gastrointestinal stromal tumors (GIST). nih.govnih.gov By inhibiting the kinase activity of both wild-type and mutated forms of KIT, this compound can effectively block the downstream signaling pathways that drive the growth of KIT-dependent tumors. biocat.comnih.govdrugbank.com

Fms-like Tyrosine Kinase 3 (FLT3)

N-Desethylsunitinib, alongside its parent compound Sunitinib, demonstrates potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a significant role in the proliferation and survival of hematopoietic stem and progenitor cells. nih.gov Mutations in the FLT3 gene are common in Acute Myeloid Leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell growth. nih.gov

Sunitinib has been shown to potently inhibit both wild-type and mutated forms of FLT3. medchemexpress.com Specifically, it inhibits the phosphorylation of wild-type FLT3, FLT3 with internal tandem duplications (FLT3-ITD), and FLT3 with the D835 tyrosine kinase domain (TKD) mutation, with respective IC₅₀ values of 250 nM, 50 nM, and 30 nM. medchemexpress.com This inhibition of FLT3 signaling disrupts the downstream pathways, such as STAT5, that are otherwise continuously activated by the mutated receptor, leading to decreased cell proliferation and survival in FLT3-mutated cancer cells. nih.gov

Selectivity Spectrum Against Other Kinases

While potent against its primary targets, the clinical efficacy and profile of a kinase inhibitor are also defined by its selectivity. N-Desethylsunitinib's parent compound, Sunitinib, is a multi-targeted inhibitor, but it displays a distinct selectivity profile. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). medchemexpress.comnih.gov

Research demonstrates that Sunitinib has more than tenfold higher selectivity for VEGFR2 and PDGFRβ compared to other kinases such as Fibroblast Growth Factor Receptor 1 (FGFR-1), Epidermal Growth Factor Receptor (EGFR), Cyclin-dependent kinase 2 (Cdk2), Met, Insulin-like growth factor 1 receptor (IGFR-1), Abl, and Src. medchemexpress.com This selectivity is crucial as it concentrates the therapeutic action on pathways driving angiogenesis and tumor cell growth while minimizing off-target effects.

Kinase Inhibition Profile of Sunitinib

This table summarizes the inhibitory constants (Ki) and IC₅₀ values of Sunitinib against a panel of kinases, highlighting its selectivity.

| Kinase Target | Inhibition Value (Ki or IC₅₀) | Reference |

|---|---|---|

| PDGFRβ | 8 nM (Ki) | medchemexpress.com |

| VEGFR2 (Flk1) | 9 nM (Ki) | medchemexpress.com |

| FLT3-Asp835 | 30 nM (IC₅₀) | medchemexpress.com |

| FLT3-ITD | 50 nM (IC₅₀) | medchemexpress.com |

| Wild-type FLT3 | 250 nM (IC₅₀) | medchemexpress.com |

| FGFR-1 | >10-fold less than VEGFR2/PDGFR | medchemexpress.com |

| EGFR | >10-fold less than VEGFR2/PDGFR | medchemexpress.com |

| Cdk2 | >10-fold less than VEGFR2/PDGFR | medchemexpress.com |

| Met | >10-fold less than VEGFR2/PDGFR | medchemexpress.com |

| IGFR-1 | >10-fold less than VEGFR2/PDGFR | medchemexpress.com |

| Abl | >10-fold less than VEGFR2/PDGFR | medchemexpress.com |

| Src | >10-fold less than VEGFR2/PDGFR | medchemexpress.com |

Cellular and In Vitro Pharmacodynamic Effects

The molecular inhibition of key kinases by N-Desethylsunitinib translates into measurable effects on cellular behavior, including proliferation, survival, and migration.

Inhibition of Cell Proliferation in Specific Cell Lines

The anti-proliferative effects of Sunitinib have been documented across various cell lines, particularly those dependent on the signaling pathways it inhibits. In Human Umbilical Vein Endothelial Cells (HUVECs), Sunitinib inhibits VEGF-induced proliferation with an IC₅₀ of 40 nM. medchemexpress.com It also effectively inhibits the proliferation of NIH-3T3 fibroblasts that overexpress PDGFRα or PDGFRβ, with IC₅₀ values of 69 nM and 39 nM, respectively. medchemexpress.com

Furthermore, in the context of hematological malignancies, Sunitinib potently inhibits the proliferation of AML cell lines harboring FLT3 mutations. medchemexpress.com For the MV4;11 and OC1-AML5 cell lines, the IC₅₀ values for proliferation inhibition are 8 nM and 14 nM, respectively. medchemexpress.com

Anti-proliferative Activity of Sunitinib

This table displays the half-maximal inhibitory concentrations (IC₅₀) of Sunitinib in various cancer cell lines.

| Cell Line | Key Target/Context | IC₅₀ Value | Reference |

|---|---|---|---|

| MV4;11 | AML (FLT3-ITD) | 8 nM | medchemexpress.com |

| OC1-AML5 | AML | 14 nM | medchemexpress.com |

| NIH-3T3 (PDGFRβ) | PDGF-induced proliferation | 39 nM | medchemexpress.com |

| HUVECs | VEGF-induced proliferation | 40 nM | medchemexpress.com |

| NIH-3T3 (PDGFRα) | PDGF-induced proliferation | 69 nM | medchemexpress.com |

Induction of Apoptosis in Cancer Cell Models

Beyond halting proliferation, N-Desethylsunitinib's parent compound can actively induce programmed cell death, or apoptosis, in cancer cells. In the AML cell lines MV4;11 and OC1-AML5, Sunitinib induces apoptosis in a dose-dependent manner. medchemexpress.com At higher concentrations (10 μM), Sunitinib has also been observed to have pro-apoptotic effects on GL15 glioblastoma cells. nih.gov Studies combining Sunitinib with Th1 cytokines have shown synergistic effects in inducing apoptosis in human breast cancer cell lines. nih.gov This induction of apoptosis is a critical component of its anti-tumor activity, contributing to the reduction of tumor mass.

Modulation of Cell Migration and Colony Formation

The metastatic spread of cancer is heavily dependent on the ability of tumor cells to migrate and invade surrounding tissues. Sunitinib has demonstrated the capacity to interfere with these processes. In an in vitro model using organotypic brain slices, Sunitinib was shown to decrease the invasion of GL15 glioblastoma cells by 49%. nih.gov This anti-invasive activity was associated with a reduction in the phosphorylation of Src and focal adhesion kinase (FAK), key proteins in cell motility. nih.gov The ability to inhibit colony formation, a measure of a cell's capacity for self-renewal and tumorigenicity, is another important aspect of its anti-cancer profile.

Anti-angiogenic Activity in Cellular Systems

A primary mechanism of Sunitinib and its active metabolite is the potent inhibition of angiogenesis, the formation of new blood vessels that are essential for tumor growth and survival. nih.govnih.gov This effect is mediated through the inhibition of VEGFR and PDGFR signaling in endothelial cells. nih.gov In an in vitro organotypic brain slice model, Sunitinib potently inhibited angiogenesis stimulated by the implantation of U87MG and GL15 glioblastoma cells at concentrations as low as 10 nM. nih.gov In these models, while control tumors induced a dense network of new blood vessels, Sunitinib treatment caused a significant reduction in microvessel density, effectively starving the tumor of its blood supply. nih.gov

Comparative Pharmacological Potency with Sunitinib

This compound is the primary and pharmacologically active metabolite of the multi-targeted tyrosine kinase inhibitor, Sunitinib. researchgate.netresearchgate.netascopubs.org Formed through N-de-ethylation of Sunitinib, primarily by the cytochrome P450 enzyme CYP3A4, N-Desethylsunitinib shares a similar kinase inhibitory profile with its parent compound. researchgate.netnih.gov Both compounds are potent, ATP-competitive inhibitors of several receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastatic progression. nih.gov

The primary molecular targets for both Sunitinib and N-Desethylsunitinib include vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and the stem cell factor receptor (KIT). nih.govcapes.gov.br By inhibiting these RTKs, they effectively block the signaling pathways that lead to cell proliferation and angiogenesis.

While direct comparative data on the inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) for N-Desethylsunitinib against a full panel of kinases are not extensively detailed in publicly available literature, the consensus from multiple studies is that its potency is similar to Sunitinib. For Sunitinib, the inhibitory activity against key RTKs has been quantified, providing a benchmark for the expected potency of N-Desethylsunitinib.

Table 1: Inhibitory Activity of Sunitinib against Key Receptor Tyrosine Kinases

| Target Kinase | Ki (nM) |

|---|---|

| VEGFR-1 | 2 |

| VEGFR-2 | 9 |

| VEGFR-3 | 17 |

| PDGFRβ | 8 |

| KIT | 4 |

This table presents the half-maximal inhibitory concentration (Ki) values for Sunitinib against various receptor tyrosine kinases. Data sourced from MedchemExpress. researchgate.net

In cellular assays, the activity of both compounds has been evaluated. For instance, in a study using HaCaT keratinocytes, Sunitinib showed a lower IC50 value compared to N-Desethylsunitinib, suggesting it may be more dermatotoxic in vitro.

Table 2: Comparative Cytotoxicity in HaCaT Keratinocytes

| Compound | IC50 (μM) |

|---|---|

| Sunitinib | 23.33 |

| N-Desethylsunitinib (SU12662) | 35.32 |

This table shows the comparative half-maximal inhibitory concentration (IC50) values of Sunitinib and N-Desethylsunitinib in HaCaT keratinocytes. Data sourced from a study on dermatological toxicities. aacrjournals.org

Furthermore, a study assessing the cytotoxicity of Sunitinib and its metabolites in the HEK 293 cell line provided the following IC50 values.

Table 3: Comparative Cytotoxicity in HEK 293 Cells

| Compound | IC50 (µmol/L) |

|---|---|

| Sunitinib | 8.6 |

| N-Desethylsunitinib | 11.6 |

This table presents the half-maximal inhibitory concentration (IC50) values of Sunitinib and N-Desethylsunitinib in the HEK 293 cell line. Data sourced from ResearchGate. nih.gov

Analytical Methodologies for Research and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of N-Desethylsunitinib hydrochloride due to its high sensitivity and specificity. nih.govsigmaaldrich.com This powerful technique allows for the precise measurement of the analyte even at low concentrations in complex biological samples like plasma and tissues. nih.govsigmaaldrich.com

Reversed-Phase Chromatography Coupled with Tandem Mass Spectrometry

A prevalent approach for the analysis of this compound involves reversed-phase chromatography. In this method, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. This setup effectively separates N-Desethylsunitinib from its parent compound, Sunitinib (B231), and other endogenous components of the biological matrix.

Several studies have detailed the use of reversed-phase LC-MS/MS for the simultaneous determination of Sunitinib and N-Desethylsunitinib. For instance, a method utilizing a Waters X-Terra® MS RP18 column with a mobile phase of acetonitrile (B52724) and water containing formic acid has been successfully validated. researchgate.net Another approach employed a CORTECS™ Premier C18 column, which features MaxPeak High Performance Surfaces Technology to minimize undesirable interactions between the analyte and metal surfaces, thereby enhancing analytical sensitivity. waters.com The separation is typically achieved using a gradient or isocratic elution with a mobile phase commonly consisting of acetonitrile and an aqueous buffer containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve chromatographic peak shape and ionization efficiency. nih.govsigmaaldrich.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

To enhance the speed and efficiency of analysis, Ultra-Performance Liquid Chromatography (UPLC) systems are frequently employed. UPLC utilizes columns with smaller particle sizes (typically less than 2 μm), which allows for higher flow rates and results in faster analysis times and improved resolution compared to conventional HPLC. nih.govwaters.com

Multiple UPLC-MS/MS methods have been developed for the quantification of N-Desethylsunitinib in various biological matrices, including plasma and tissues. nih.govsigmaaldrich.comresearchgate.net These methods often achieve rapid separation, with total run times of less than three minutes. waters.comresearchgate.net For example, one UPLC-MS/MS method used an Acquity UPLC BEH C18 column with a gradient elution of acetonitrile and 1% formic acid in water at a flow rate of 0.4 mL/min. researchgate.net Another study reported a 2-minute isocratic run using a mobile phase of acetonitrile and a buffer solution of water with 0.1% formic acid and 5 mM ammonium acetate. nih.govsigmaaldrich.com

Selected Reaction Monitoring (SRM/MRM) for Quantification

For quantitative analysis, tandem mass spectrometers are typically operated in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. nih.govsigmaaldrich.comwashington.eduproteomics.com.au This highly selective detection method involves monitoring a specific precursor-to-product ion transition for the analyte of interest. The mass spectrometer isolates the protonated molecule of N-Desethylsunitinib (the precursor ion) and then fragments it in the collision cell. A specific fragment ion (the product ion) is then detected. This process significantly reduces background noise and enhances the sensitivity and specificity of the assay. washington.eduproteomics.com.au

In the analysis of N-Desethylsunitinib, a common mass transition monitored is m/z 371 → 283. nih.govsigmaaldrich.com The precursor ion at m/z 371 corresponds to the protonated N-Desethylsunitinib molecule, and the product ion at m/z 283 is a stable fragment resulting from its collision-induced dissociation. The use of an internal standard, such as a deuterated analog of the analyte (e.g., N-Desethyl Sunitinib-d5), is standard practice to ensure accuracy and precision by correcting for variations in sample preparation and instrument response. waters.com

Table 1: LC-MS/MS Parameters for this compound Analysis

| Parameter | Details | Reference |

|---|---|---|

| Chromatography | Reversed-Phase UPLC | nih.govwaters.comresearchgate.net |

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 μm) | researchgate.net |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient elution) | researchgate.net |

| Flow Rate | 0.4 mL/min | researchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govsigmaaldrich.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govsigmaaldrich.com |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | nih.govsigmaaldrich.comresearchgate.net |

| MRM Transition | m/z 371.2 → 283.2 | researchgate.net |

| Linear Range in Plasma | 0.1-1000 ng/mL | researchgate.net |

Enzyme-Linked Immunosorbent Assay (ELISA) Development

While LC-MS/MS is a powerful tool, Enzyme-Linked Immunosorbent Assay (ELISA) offers a viable alternative for high-throughput screening in certain research and clinical settings. sinobiological.com ELISA is a plate-based assay technique that detects and quantifies substances such as proteins, peptides, antibodies, and hormones. youtube.com

Development of Competitive ELISA for Detection

A competitive ELISA, also known as an inhibition ELISA, has been developed for the detection of Sunitinib. jst.go.jp This assay format is particularly useful for quantifying small molecules. youtube.com In this setup, the antigen in the sample competes with a labeled antigen for binding to a limited number of antibody binding sites. youtube.com The signal generated is inversely proportional to the amount of antigen in the sample. youtube.com

One study reported the development of a competitive ELISA for Sunitinib that was unaffected by light-induced isomerization. jst.go.jp This assay utilized an anti-sunitinib antibody and a horseradish peroxidase (HRP)-labeled conjugate. While this specific ELISA was designed for Sunitinib, the principles could be adapted for the detection of N-Desethylsunitinib by generating antibodies specific to the metabolite. The development of such an assay would involve immobilizing an antibody specific to N-Desethylsunitinib on a microplate, followed by the competitive binding of the N-Desethylsunitinib in the sample and a labeled N-Desethylsunitinib conjugate.

Assessment of Antibody Cross-Reactivity with Metabolites and Analogs

A critical aspect of developing a reliable immunoassay is the assessment of antibody specificity, particularly its cross-reactivity with structurally related compounds. elisakits.co.uk Cross-reactivity occurs when an antibody binds to antigens other than the one it was raised against, which can lead to inaccurate results. nih.gov

In the context of an ELISA for Sunitinib or N-Desethylsunitinib, it is essential to evaluate the cross-reactivity of the antibody with the parent drug, its metabolites, and other analogs. For instance, in the developed competitive ELISA for Sunitinib, the anti-sunitinib antibody showed very low cross-reactivity (0.094%) with its major metabolite, N-Desethylsunitinib. jst.go.jp This high specificity ensures that the assay primarily measures the concentration of the target analyte without significant interference from its metabolites. Conversely, if the goal were to measure the combined concentration of Sunitinib and N-Desethylsunitinib, an antibody with significant cross-reactivity to both compounds would be desirable. The degree of cross-reactivity is typically determined by comparing the concentration of the cross-reactant required to cause a 50% inhibition of the signal with that of the target analyte. jst.go.jp

Table 2: Cross-Reactivity of Anti-Sunitinib Antibody in a Competitive ELISA

| Compound | Cross-Reactivity (%) | Reference |

|---|---|---|

| DFPC (Hapten Antigen) | 100.0 | jst.go.jp |

| Sunitinib (Z + E isomers) | 100.0 | jst.go.jp |

| Sunitinib (Z-isomer) | 100.0 | jst.go.jp |

| N-Desethyl sunitinib | 0.094 | jst.go.jp |

Sample Preparation Strategies for Biological Matrices in Research

Effective sample preparation is fundamental to achieving reliable and reproducible results in the bioanalysis of N-Desethylsunitinib. The choice of technique depends on the nature of the biological matrix (e.g., plasma, serum, tissue), the required sensitivity, and the analytical platform being used. Common strategies include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Protein Precipitation Techniques (e.g., Acetonitrile, Methanol)

Protein precipitation (PPT) is a widely used method for sample cleanup due to its simplicity, speed, and broad applicability. nih.gov It involves adding a water-miscible organic solvent to the biological sample, typically plasma or serum, to denature and precipitate endogenous proteins. nih.gov

Acetonitrile (ACN) is frequently reported as an effective precipitation agent for the analysis of N-Desethylsunitinib. nih.govnih.gov In a common procedure, a small volume of plasma (e.g., 30-100 μL) is treated with a larger volume of acetonitrile, often in a 1:2 or 1:3 ratio. nih.govresearchgate.net This process efficiently removes the majority of proteins, which can interfere with the analysis. nih.gov For instance, one validated LC-MS/MS method for Sunitinib and N-Desethylsunitinib used a rapid protein precipitation step with acetonitrile, allowing for the analysis of just 30 μL of patient plasma. nih.gov Studies have shown that acetonitrile can remove over 90% of proteins from plasma samples. nih.gov The resulting supernatant, containing the analyte, can then be directly injected into the LC-MS/MS system or undergo further processing. researchgate.net

Methanol (B129727) (MeOH) is another organic solvent used for protein precipitation. researchgate.netscripps.edunih.gov While some studies suggest it may be less efficient at protein removal compared to acetonitrile, leaving more albumin in the solution, it remains a viable option. nih.govresearchgate.net The choice between acetonitrile and methanol can depend on the specific analyte's solubility and the desired recovery. researchgate.net For general peptidome analysis, a 2:1 ratio of acetonitrile to serum has been noted as most efficient for protein precipitation. researchgate.net Methanol precipitation has been recommended as a good choice for large-scale metabolite profiling due to its straightforward procedure and reproducible results. nih.gov

The effectiveness of protein precipitation can be influenced by the solvent-to-plasma ratio, with different ratios potentially affecting analyte recovery. researchgate.net

Liquid-Liquid Extraction Procedures

Liquid-Liquid Extraction (LLE) is a sample purification technique based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.govresearchgate.netnih.gov This method is effective for removing non-analyte interferences and concentrating the target compound. researchgate.net

For the analysis of Sunitinib and N-Desethylsunitinib, LLE has been successfully employed. One method involved a simple liquid-liquid extraction from 100 µL of plasma using tert-butyl methyl ether. researchgate.net The choice of organic solvent is critical and is based on the polarity and solubility of N-Desethylsunitinib. researchgate.net The process involves vigorous mixing of the plasma sample with the extraction solvent, followed by separation of the two phases via centrifugation. The organic layer containing the analyte is then evaporated and the residue is reconstituted in a solvent compatible with the chromatographic mobile phase. researchgate.net LLE can provide very clean extracts, but it can be more time-consuming and use larger volumes of organic solvents compared to protein precipitation. youtube.com

Solid-Phase Extraction Techniques

Solid-Phase Extraction (SPE) is a highly selective and efficient sample preparation method that separates components of a mixture based on their physical and chemical properties. nih.govselectscience.net It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte or the impurities. youtube.com The analyte is then eluted with an appropriate solvent. youtube.com

Different SPE formats exist, including cartridge-based SPE, dispersive SPE (d-SPE), and microextraction by packed sorbent (MEPS). nih.govmdpi.com Supported Liquid Extraction (SLE), which uses a chemically inert diatomaceous earth support, is another variation that has been applied to the analysis of Sunitinib and its metabolites. semanticscholar.org In one study, an SLE method was found to be simple, yield stable analytes, and allow for sample concentration, which was necessary for detecting low levels of another metabolite, Sunitinib N-oxide. semanticscholar.org

More advanced SPE sorbents have also been developed. For example, a dispersive solid-phase extraction method using a magnetic metal-organic framework (magnetic MIL-101Cr(NH2)@SiO2@NiFe2O4) was developed for the extraction of Sunitinib from plasma and urine samples. nih.gov This technique utilized a magnet for easy separation of the sorbent from the sample solution, simplifying the extraction process. nih.gov

Equilibrium Dialysis for Unbound Fraction Determination

Only the unbound, or free, fraction of a drug is generally considered to be pharmacologically active. nih.gov Therefore, determining the unbound concentration of N-Desethylsunitinib in plasma is crucial for understanding its pharmacodynamics. Equilibrium dialysis is a standard method used to separate the free drug from the protein-bound drug in plasma. nih.govnih.gov

The technique involves placing the plasma sample in a chamber separated by a semi-permeable membrane from a protein-free buffer solution (e.g., phosphate-buffered saline, PBS). nih.gov The membrane allows small molecules like N-Desethylsunitinib to pass through but retains large proteins. The system is allowed to reach equilibrium, at which point the concentration of the free drug is the same on both sides of themembrane. nih.govnih.gov The concentration in the buffer compartment is then measured, typically by LC-MS/MS, which corresponds to the unbound drug concentration in the original plasma sample. nih.gov

A validated method for quantifying the total and unbound concentrations of Sunitinib and N-Desethylsunitinib in human plasma utilized equilibrium dialysis followed by LC-MS/MS analysis. nih.gov This assay demonstrated sufficient sensitivity to determine the unbound concentrations of both analytes, with a lower limit of quantification (LLOQ) for unbound N-Desethylsunitinib of 0.04 ng/mL in PBS and 0.2 ng/mL in plasma. nih.gov

| Matrix | LLOQ (ng/mL) |

|---|---|

| Phosphate (B84403) Buffered Solution (PBS) - Unbound | 0.04 |

| Human Plasma - Unbound | 0.2 |

| Human Plasma - Total | 0.2 |

Internal Standard Application and Validation

In quantitative mass spectrometry, an internal standard (IS) is essential for correcting variations in sample processing and instrumental analysis. nih.govscispace.com The IS is a compound of known concentration added to samples, calibrators, and quality controls, and it should ideally mimic the analytical behavior of the analyte. researchgate.net

Use of Stable Isotopically Labeled Internal Standards (e.g., Sunitinib-d4, N-Desethyl-sunitinib-2H5)

For LC-MS/MS-based bioanalysis, stable isotopically labeled (SIL) internal standards are considered the gold standard. nih.govnih.gov A SIL-IS has the same chemical structure as the analyte but is enriched with heavy isotopes (e.g., ²H or Deuterium (B1214612), ¹³C, ¹⁵N). This structural identity ensures that the SIL-IS has nearly identical physicochemical properties, such as extraction recovery, chromatographic retention time, and ionization efficiency, to the analyte. scispace.comnih.gov This similarity allows it to effectively compensate for matrix effects and other sources of variability, leading to improved precision and accuracy. nih.govscispace.com

Several deuterated forms of Sunitinib and its metabolite are commercially available and have been used in analytical methods. These include:

Sunitinib-d4 : Used as an internal standard for the quantification of Sunitinib. tlcstandards.com

N-Desethyl-sunitinib-d5 : The corresponding SIL-IS for N-Desethylsunitinib. tlcstandards.comlgcstandards.com

Sunitinib-d10 : Another available SIL-IS for Sunitinib. tlcstandards.com

While a study quantifying N-Desethylsunitinib in sweat noted that a stable isotope-labeled IS was not available for the metabolite at the time, they used Sunitinib-¹⁰H₂ for the parent drug, which corrected well for ion suppression. oup.com The lack of a specific SIL-IS for the metabolite required careful matrix-matching to account for potential matrix effects. oup.com The availability and use of compounds like N-Desethyl-sunitinib-d5 are crucial for developing the most robust and reliable quantitative assays. lgcstandards.com

| Internal Standard Name | Analyte | Reference |

|---|---|---|

| Sunitinib-d4 | Sunitinib | tlcstandards.com |

| N-Desethyl-sunitinib-d5 | N-Desethylsunitinib | tlcstandards.comlgcstandards.com |

| Sunitinib-¹⁰H₂ | Sunitinib | oup.com |

Method Validation for Linearity, Accuracy, and Precision in Research Settings

The robust quantification of N-Desethylsunitinib in research settings relies on thoroughly validated analytical methods, most commonly high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). Method validation ensures that the measurements are reliable and reproducible. Key parameters assessed during validation are linearity, accuracy, and precision. fda.govnih.gov

Linearity establishes the range over which the analytical method provides results directly proportional to the concentration of N-Desethylsunitinib. jocpr.com Research studies have successfully established linear calibration curves for N-Desethylsunitinib across various concentration ranges depending on the biological matrix and analytical sensitivity. For instance, in human plasma, linearity has been demonstrated in ranges such as 0.2–200 ng/mL and 0.1-250 ng/mL. nih.govnih.gov In a method designed for rat plasma, linearity was validated from 0.1-1000 ng/mL. researchgate.net Another study validated a linear range from 2.5 to 500 ng/mL in human EDTA plasma. nih.gov For measuring the unbound fraction of the metabolite in phosphate-buffered solution (PBS), a linear range of 0.04–10 ng/mL has been reported. nih.govnih.gov Typically, a high correlation coefficient (R² > 0.99) is achieved, indicating a strong linear relationship. nih.gov

Accuracy refers to the closeness of the measured value to the true value. It is often expressed as the percentage of recovery or the percentage of bias from the nominal concentration. nih.gov Validated methods for N-Desethylsunitinib demonstrate high accuracy. One study reported accuracy for N-Desethylsunitinib in human plasma to be between 95.5% and 103.5%. nih.gov Another LC-MS/MS method reported an accuracy range of 92.3% to 106.2%. nih.gov In rat plasma, accuracy values ranged from -11.5% to 10.2%. researchgate.net These results fall well within the generally accepted criteria for bioanalytical methods. nih.gov

Precision measures the degree of scatter between a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). nih.gov For N-Desethylsunitinib, reported precision is consistently high. One method found within-run and between-run precision to be within 6.5% in human plasma. nih.gov Another study showed precision within 10.8% for N-desethyl sunitinib. nih.gov A method developed for rat plasma demonstrated intra- and inter-day precision with RSD values below 10.5%. researchgate.net

The following tables summarize validation parameters for N-Desethylsunitinib quantification from various research studies.

Table 1: Linearity of N-Desethylsunitinib Quantification

Table 2: Accuracy and Precision of N-Desethylsunitinib Quantification

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov Determining these limits is a critical aspect of method validation, especially for studies involving low concentrations of N-Desethylsunitinib.

For N-Desethylsunitinib, the LOQ is established as the lowest point on the calibration curve that meets predefined criteria for accuracy and precision. In a highly sensitive LC-MS/MS method, the lower limit of quantification (LLOQ) for N-Desethylsunitinib was established at 0.2 ng/mL in human plasma and 0.04 ng/mL in phosphate-buffered solution (PBS). nih.govnih.gov Another method reported an LLOQ of 0.200 ng/mL for N-Desethylsunitinib in human plasma. researchgate.net For rat plasma, an LLOQ of 0.1 ng/mL has been successfully validated. researchgate.net These low quantification limits enable detailed pharmacokinetic and metabolic studies.

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for N-Desethylsunitinib

Addressing Analytical Challenges in N-Desethylsunitinib Analysis

Strategies to Mitigate Light-Induced Isomerization of Sunitinib (for parent compound analysis where relevant for metabolite studies)

A significant analytical challenge in the quantification of sunitinib and its active metabolite, N-Desethylsunitinib, is their susceptibility to light-induced photoisomerization. nih.govnih.gov Both compounds can reversibly convert from the biologically active Z-isomer (cis) to the E-isomer (trans) upon exposure to light. nih.govnih.gov This isomerization can lead to inaccurate quantification if not properly managed, as the two isomers may have different chromatographic retention times and detector responses. researchgate.netnih.gov

Several strategies have been developed to mitigate this issue:

Strict Light Protection: The most common approach is to perform all sample collection, handling, and preparation steps under conditions of minimal light exposure. researchgate.netnih.govresearchgate.net This involves using amber collection tubes, working under yellow or low-level light, and protecting samples from ambient light during processing and autosampler storage.

Reaching Photoisomeric Equilibrium: An alternative strategy involves intentionally exposing the sample to a controlled light source until the Z-E photoisomerization ratio reaches a plateau. nih.gov Once at equilibrium, the sum of the concentrations of the two isomers is measured to determine the total concentration. semanticscholar.org

Analytical Reconversion: One novel LC-MS/MS method employs a procedure that quantitatively reconverts the E-isomer, which may have formed during sample handling without light protection, back into the Z-form before analysis. nih.gov

Chromatographic Co-elution: Another recent approach focuses on optimizing the mobile phase and selecting a suitable chromatographic column to merge the peaks of the E- and Z-isomers into a single, sharp peak. researchgate.netnih.gov This simplifies the analysis by eliminating the need for strict light protection or separate quantification of the isomers. nih.gov

Management of Matrix Effects in Complex Biological Samples

Biological samples such as plasma and serum are complex mixtures containing proteins, salts, lipids, and other endogenous components. bataviabiosciences.com These components can interfere with the analysis of N-Desethylsunitinib, causing a phenomenon known as the matrix effect. bataviabiosciences.com This effect can either suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate and imprecise results. bataviabiosciences.com

Effective management of matrix effects is crucial for reliable bioanalysis. Common strategies include:

Efficient Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and supported liquid extraction (SLE) are used to remove the majority of interfering matrix components. nih.govsemanticscholar.org For example, a method using LLE with an acetonitrile/n-butylchloride mixture demonstrated good recovery and minimized matrix interference. nih.gov Another method successfully employed SLE, which is noted for its ease of use and rapidity. semanticscholar.org

Use of an Internal Standard (IS): A stable, isotopically labeled internal standard (e.g., a deuterated version of the analyte) is the preferred choice. researchgate.net The IS is added to the sample at the beginning of the preparation process and co-elutes with the analyte. Since the IS experiences similar matrix effects as the analyte, calculating the ratio of the analyte peak area to the IS peak area compensates for signal suppression or enhancement.

Chromatographic Separation: Optimizing the HPLC or UPLC method to achieve good separation between N-Desethylsunitinib and any remaining matrix components can also reduce interference. researchgate.net

Validation: During method validation, the matrix effect is quantitatively assessed by comparing the response of the analyte in a post-extraction spiked sample matrix to its response in a neat solution. semanticscholar.org Studies have shown that with proper sample preparation, the matrix effect for N-Desethylsunitinib analysis can be minimized to acceptable levels. researchgate.netsemanticscholar.orgresearchgate.net

Optimization for Low Volume Sample Analysis

In many research and clinical settings, particularly in pediatrics or studies involving small animal models, the available sample volume is often limited. Therefore, analytical methods must be optimized for low-volume samples without compromising sensitivity or accuracy.

Several validated methods for N-Desethylsunitinib have been specifically designed to use small plasma or serum volumes. For instance:

A highly sensitive HPLC-MS/MS method was developed using only 30 μL of human plasma. nih.gov

Another method for routine therapeutic drug monitoring was validated using 50 μL plasma volumes. nih.gov

The quantification of unbound N-Desethylsunitinib has been achieved using a 100 μL aliquot of phosphate-buffered saline from equilibrium dialysis experiments. nih.gov

A method for rat plasma analysis was validated using 100 μL of sample. researchgate.net

Optimization for low volumes typically involves miniaturizing the extraction procedure and using highly sensitive LC-MS/MS systems that can detect very low analyte concentrations, ensuring that the LOQ remains sufficient for the intended application. researchgate.netsemanticscholar.org

Preclinical Research Applications and in Vitro/in Vivo Models

Investigational Biomarker Potential

Given its status as a major, active metabolite, the concentration of N-Desethylsunitinib in patients is a subject of significant interest for its potential use as a therapeutic biomarker.

The development of sensitive analytical methods, such as UPLC-MS/MS, allows for the precise quantification of both Sunitinib (B231) and N-Desethylsunitinib in biological matrices like plasma and various tissues from experimental animal models. nih.gov The underlying hypothesis is that the concentration of the active forms of the drug at the tumor site or in circulation may correlate with the therapeutic response or resistance.

Research on Metabolic Enzyme Induction and Inhibition

Influence on Cytochrome P450 Activities (e.g., CYP3A4, CYP2D6)

The formation of N-Desethylsunitinib from sunitinib is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme through an N-deethylation process. google.comijnrd.orgnih.gov In preclinical in vitro models using human liver microsomes, the essential role of CYP3A4 has been clearly demonstrated. The use of ketoconazole (B1673606), a potent CYP3A4 inhibitor, resulted in a significant reduction of N-Desethylsunitinib formation by as much as 88%. google.com This highlights the sensitivity of this metabolic step to alterations in CYP3A4 activity.

While CYP3A4 is the major enzyme responsible for the generation of N-Desethylsunitinib, other P450 isoforms are involved in the broader metabolism of sunitinib. google.com For instance, CYP1A2 and CYP2D6 have been shown to contribute to the formation of other metabolites. google.com However, their direct role in the induction or inhibition of N-Desethylsunitinib formation appears to be minimal compared to CYP3A4. ijnrd.org Research using human hepatocytes has shown that inducing CYP3A4 with agents like rifampicin leads to a significant increase in the levels of N-Desethylsunitinib. ijnrd.orgadooq.com This underscores that factors modulating CYP3A4 expression and activity are key determinants in the pharmacokinetics of N-Desethylsunitinib. ijnrd.org

Table 1: Influence of CYP450 Inhibitors on Sunitinib Metabolite Formation in Human Liver Microsomes

| Inhibitor | Target Enzyme | Effect on N-Desethylsunitinib (M1) Formation |

|---|---|---|

| Ketoconazole | CYP3A4 | 88% reduction google.com |

Implications for Preclinical Drug-Drug Interaction Studies

The heavy reliance on CYP3A4 for the metabolism of sunitinib to N-Desethylsunitinib has significant implications for preclinical drug-drug interaction (DDI) studies. nih.govui.ac.id Co-administration of sunitinib with drugs that are potent inhibitors or inducers of CYP3A4 can substantially alter the plasma concentrations of both the parent drug and its active metabolite. nih.gov

Novel Conjugates and Prodrug Strategies in Research

To overcome certain limitations and enhance the compound's properties for research purposes, novel formulation strategies such as polymer conjugates and prodrugs are being explored.

Synthesis and Evaluation of Polymer-N-Desethylsunitinib Conjugates

One advanced strategy in preclinical development involves the covalent attachment of N-Desethylsunitinib to a water-soluble, non-peptidic polymer. google.com A patent for such a conjugate describes a compound where a des-ethyl sunitinib residue is covalently attached to the polymer via a releasable linkage-containing spacer moiety. google.com

The primary goals of creating these polymer conjugates include improving the aqueous solubility of the compound and modifying its pharmacokinetic profile. The polymer, which can vary in type, size, and geometry, serves as a carrier. google.com This conjugation can lead to a longer circulation half-life and potentially altered biodistribution, which are valuable attributes in various in vivo research models. The design often includes a linker that is stable in circulation but allows for the release of the active N-Desethylsunitinib at the target site, ensuring that the therapeutic or research effect is exerted by the intended active molecule. google.com

Table 2: Components of a Polymer-N-Desethylsunitinib Conjugate

| Component | Description | Purpose |

|---|---|---|

| N-Desethylsunitinib | The active pharmacological agent. | To exert inhibitory effects on target kinases. |

| Water-Soluble Polymer | A non-peptidic polymer backbone (e.g., polyethylene oxide). google.com | To enhance solubility and alter pharmacokinetics. google.com |

Exploration of Prodrug Approaches for Enhanced Research Applications

The development of specific prodrugs for N-Desethylsunitinib is an area of conceptual interest, although specific examples are not widely documented in peer-reviewed literature. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound. nih.gov The rationale for designing a prodrug of N-Desethylsunitinib for research applications would be to overcome specific experimental challenges.

Potential applications for a prodrug strategy could include enhancing oral bioavailability in animal models, improving permeability across biological membranes, or achieving targeted delivery to specific tissues or cell types. nih.govmdpi.com For instance, modifying the N-Desethylsunitinib molecule with a promoiety could improve its solubility or transport characteristics, facilitating more consistent and predictable exposure in preclinical studies. nih.gov Such an approach would be invaluable for research aiming to precisely control the concentration and distribution of the active compound in complex biological systems.

Synthesis and Chemical Derivatization for Research Purposes

Role as a Reference Standard and Impurity in Pharmaceutical Development

Utility as a Standard in Analytical Quantification Methods

N-Desethylsunitinib hydrochloride serves as a critical reference standard in the development, validation, and routine application of analytical methods for the quantification of N-desethylsunitinib. The availability of a highly purified and characterized standard is fundamental for ensuring the accuracy, precision, and reliability of quantitative data, particularly in the context of therapeutic drug monitoring (TDM) and pharmacokinetic studies. nih.govnih.gov

The primary analytical technique for this purpose is high-performance liquid chromatography (HPLC), often coupled with tandem mass spectrometry (HPLC-MS/MS) or ultraviolet (UV) detection. nih.govnih.gov In these methods, this compound is used to prepare calibrators and quality control (QC) samples at known concentrations. nih.gov For instance, a validated HPLC-MS/MS method for the simultaneous determination of sunitinib (B231) and N-desethylsunitinib in human plasma utilized calibrators to establish a linear range from 2.5 to 500 ng/mL. nih.gov Similarly, an HPLC method with UV detection was developed and validated with a linear range of 10-250 ng/mL for both compounds. nih.gov

The use of an authenticated standard allows for the construction of a calibration curve, a critical component for converting the analytical signal from an unknown sample into a precise concentration. nih.gov This process is essential for regulatory compliance, as authorities require robust analytical data to ensure product quality and safety. google.com The development of such analytical methods is crucial for supporting clinical trials and enabling routine TDM for patients being treated with sunitinib, helping to manage the large interindividual variability in drug exposure. nih.gov

Below is a summary of analytical methods where N-Desethylsunitinib is used as a standard.

Table 1: Analytical Methods for N-Desethylsunitinib Quantification

| Method | Matrix | Detection | Linear Range (for N-Desethylsunitinib) | Purpose |

|---|---|---|---|---|

| HPLC-MS/MS | Human EDTA Plasma | Tandem Mass Spectrometry | 2.5 - 500 ng/mL | Therapeutic Drug Monitoring (TDM) nih.gov |

| HPLC-HILIC | Human Plasma | UV Detection | 10 - 250 ng/mL | Therapeutic Drug Monitoring (TDM) nih.gov |

Significance as a Known Impurity in Sunitinib Synthesis and Stability Studies

N-Desethylsunitinib is recognized as a significant process-related impurity in the manufacturing of sunitinib. google.com Its formation can occur during the early synthetic steps of the active pharmaceutical ingredient (API). google.com The control of such impurities is a critical aspect of pharmaceutical manufacturing, governed by strict regulatory guidelines. For example, guidelines may stipulate that any impurity at a level higher than 0.2% would prevent the pharmaceutical substance from being approved for human use. google.com

A specific patent highlights that N-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxyamide, a key intermediate in sunitinib synthesis, can contain a desethyl derivative impurity. google.com This impurity in the intermediate can carry through the subsequent reaction steps, leading to the presence of N-desethylsunitinib in the final sunitinib product. The patent describes purification processes, such as crystallization, to reduce the level of the corresponding desethyl impurity in the intermediate to less than 0.07%, which is necessary to produce high-purity sunitinib L-malate with N-desethylsunitinib L-malate content below 0.15%. google.com

Furthermore, N-desethylsunitinib is monitored during stability testing of sunitinib. Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, and oxidation, are essential for identifying potential degradation products. researchgate.net These studies help in developing stability-indicating analytical methods that can separate the API from its impurities and degradants, ensuring that the drug product remains safe and effective throughout its shelf life. google.comresearchgate.net The ability to accurately identify and quantify N-desethylsunitinib is therefore crucial for both process control in manufacturing and for quality assessment in stability programs. synzeal.comresearchgate.net

Table 2: Compound Names and Chemical Information

| Compound Name | Other Names/Synonyms | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| N-Desethylsunitinib | SU-12662; N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | C₂₀H₂₃FN₄O₂ | 370.42 pharmaffiliates.com |

| This compound | SU-12662 hydrochloride | C₂₀H₂₄ClFN₄O₂ | 406.88 chemscene.com |

| Sunitinib | SU-11248 | C₂₂H₂₇FN₄O₂ | 398.47 allmpus.com |

| N,N-Didesethyl Sunitinib Hydrochloride | Sunitinib N,N-Didesethyl Impurity | C₁₈H₂₀ClFN₄O₂ | 378.83 allmpus.com |

| N-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxyamide | Sunitinib Intermediate | C₁₄H₂₃N₃O₂ | 265.35 |

Q & A

Q. What is the pharmacological significance of N-Desethylsunitinib hydrochloride in tyrosine kinase inhibition studies?

this compound is the primary active metabolite of sunitinib, exhibiting potent ATP-competitive inhibition of VEGFR, PDGFRβ, and KIT receptors. Its role in preclinical studies is critical for understanding off-target effects and metabolic pathways of sunitinib. Researchers should prioritize comparative IC50 assays to evaluate its inhibitory activity relative to the parent compound, using kinase profiling panels to assess selectivity .

Q. How can researchers validate the identity and purity of this compound for in vitro studies?

For new batches, use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural identity. Purity should be assessed via HPLC with UV detection (≥95% purity threshold). Reference standards are commercially available (e.g., CAS 1261432-05-6) and should align with pharmacopeial guidelines for reagent specifications .

Q. What experimental models are suitable for studying the pharmacokinetics of this compound?

Use rodent models to measure plasma and tissue concentrations post-sunitinib administration. Automated LC-MS/MS systems are recommended for simultaneous quantification of sunitinib and its metabolites, with validation parameters including linearity (LLOQ: 1–100 ng/mL), precision (CV <15%), and accuracy (RE ±20%) .

Advanced Research Questions

Q. How can researchers address contradictory data on N-Desethylsunitinib’s inhibitory potency across different assay systems?

Discrepancies may arise from variations in ATP concentrations, assay temperatures, or cell line-specific expression of target kinases. Standardize experimental conditions using recombinant kinase assays (e.g., Eurofins KinaseProfiler<sup>®</sup>) and cross-validate findings with cellular proliferation assays (e.g., MTT in Ba/F3-KIT mutant cells) .

Q. What strategies mitigate interference from N-Desethylsunitinib impurities during sunitinib synthesis?

Impurities like N-desethylsunitinib (Formula 5) and N-oxide derivatives (Formula 6) can be minimized via optimized reaction conditions (e.g., controlled pH during amide bond formation) and purification techniques such as preparative HPLC. Monitor impurity profiles using USP-grade reference standards and comply with ICH Q3A guidelines .

Q. How does N-Desethylsunitinib’s binding mode differ from sunitinib in structural biology studies?

Perform X-ray crystallography or molecular docking simulations to compare binding interactions. Focus on the ATP-binding pocket of VEGFR2: N-Desethylsunitinib lacks the ethyl group of sunitinib, potentially altering hydrogen bonding with Cys917 or hydrophobic interactions with Leu840. Validate predictions with mutagenesis studies .

Q. What methodologies enable the study of N-Desethylsunitinib’s off-target effects in angiogenesis assays?

Use endothelial tube formation assays (HUVEC cells) and zebrafish embryo models to assess anti-angiogenic activity. Combine with transcriptomic profiling (RNA-seq) to identify non-canonical pathways affected by prolonged metabolite exposure, such as HIF-1α or mTOR signaling .

Methodological Guidance

Designing a robust bioanalytical protocol for N-Desethylsunitinib quantification in complex matrices:

- Extraction: Use protein precipitation with acetonitrile (1:3 v/v) for plasma samples.

- Chromatography: Employ a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile).

- Validation: Include intra-day/inter-day precision (CV ≤10%), recovery (≥80%), and stability under freeze-thaw cycles .

Evaluating N-Desethylsunitinib’s role in sunitinib resistance mechanisms:

Establish sunitinib-resistant cell lines (e.g., renal cell carcinoma 786-O) via chronic exposure. Compare metabolite accumulation (LC-MS/MS) and ABC transporter expression (qPCR/Western blot) to identify efflux pump upregulation (e.g., ABCB1/P-gp) .

Best practices for reporting preclinical data on N-Desethylsunitinib in compliance with NIH guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.